molecular formula C11H22N4O3 B1377362 tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate CAS No. 1432680-23-3

tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

Cat. No.: B1377362
CAS No.: 1432680-23-3
M. Wt: 258.32 g/mol
InChI Key: IYHBQAMSVJKOHY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS 1432680-23-3) is a high-purity chemical building block designed for research and development applications. This compound features a piperazine core that is differentially functionalized with a tert-butoxycarbonyl (Boc) protecting group and an N-methylhydrazinecarboxamide moiety, making it a versatile intermediate for advanced synthetic chemistry . The Boc protecting group is a standard feature in multi-step syntheses, particularly in peptide chemistry, as it can be readily removed under mild acidic conditions to reveal a secondary amine for further functionalization . The presence of the methylhydrazine group offers a unique handle for the synthesis of more complex heterocycles or for use in coupling reactions. With a molecular formula of C 11 H 22 N 4 O 3 and a molecular weight of 258.32 g/mol, this compound is characterized by its high fragment complexity (Fsp3 value of 0.82) . It is offered with a guaranteed purity of 95%,> ensuring consistency and reliability in your experimental results. Researchers are advised to handle this material with appropriate care. It is classified as harmful if swallowed and may cause skin irritation, serious eye irritation, and respiratory irritation . Please refer to the Safety Data Sheet (SDS) for comprehensive handling and hazard information. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-[amino(methyl)carbamoyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O3/c1-11(2,3)18-10(17)15-7-5-14(6-8-15)9(16)13(4)12/h5-8,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHBQAMSVJKOHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Methylhydrazinecarbonyl Group: The final step involves the reaction of the intermediate with methylhydrazine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4), resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the methylhydrazinecarbonyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles such as amines, thiols, and halides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceutical agents, particularly those targeting neurological or oncological conditions.

Industry

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The methylhydrazinecarbonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Functional Group Diversity and Reactivity

The target compound’s N-methylhydrazinecarbonyl group distinguishes it from other Boc-piperazine derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Molecular Formula Molecular Weight Functional Group(s) Key Reactivity/Applications
Target Compound C₁₁H₂₀N₄O₃ 256.30 N-Methylhydrazinecarbonyl Chelation, nucleophilic substitution; potential enzyme inhibition
tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate C₁₁H₂₃N₃O₄S 317.38 N,N-Dimethylsulfamoyl Intermediate in anti-schistosomal drug synthesis
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate C₁₄H₂₇N₃O₂ 269.38 Piperidinyl High lipophilicity; CNS-targeting drug candidates
tert-Butyl 4-(5-oxo-hexahydrotriazino)piperazine-1-carboxylate C₁₇H₂₄N₆O₃S 392.48 Triazino-thienoisoquinolinone Heterocyclic scaffold for kinase inhibitors
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate C₁₁H₁₆N₄O₃ 252.27 Diazoacetyl Precursor for intramolecular C–H insertion reactions
Key Observations:
  • Hydrazine Derivatives : The target compound’s hydrazinecarbonyl group shares reactivity with diazoacetyl derivatives (), both enabling cyclization or cross-coupling reactions. However, the N-methyl group reduces its nucleophilicity compared to unsubstituted hydrazines .
  • Sulfamoyl vs. Carbonyl : The sulfamoyl group in enhances solubility in polar solvents, whereas the hydrazinecarbonyl group may improve metal-binding capacity, relevant in catalysis or metalloenzyme inhibition .
  • Piperidinyl vs. Aromatic Substituents : Piperidinyl derivatives () exhibit higher lipophilicity (clogP ~2.5) compared to the target compound (predicted clogP ~1.2), influencing blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical and Bioactivity Data
Property Target Compound tert-Butyl 4-(N,N-dimethylsulfamoyl)piperazine-1-carboxylate tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate
Molecular Weight 256.30 317.38 269.38
cLogP ~1.2 (predicted) ~1.8 ~2.5
Hydrogen Bond Acceptors 5 6 3
TPSA (Ų) 78.9 85.2 38.8
Bioactivity Chelation, enzyme inhibition Anti-parasitic intermediates CNS drug candidates
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (78.9 Ų) aligns with moderately permeable molecules, suitable for oral bioavailability.
  • Enzyme Inhibition Potential: The hydrazinecarbonyl group mimics urea/amide motifs in enzyme inhibitors (e.g., soluble epoxide hydrolase inhibitors in ), suggesting competitive binding to catalytic sites .

Biological Activity

Introduction

Tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate (CAS No. 1432680-23-3) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with N-methylhydrazine in a controlled environment. The general reaction scheme can be outlined as follows:

  • Reactants :
    • Tert-butyl piperazine-1-carboxylate
    • N-methylhydrazine
  • Reaction Conditions :
    • Solvent: Typically DMF or DMSO
    • Temperature: Room temperature to reflux conditions
  • Product Isolation :
    • The product is purified through recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, particularly Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
Enterococcus faecium (VRE)1.56 - 6.25 μg/mL

These findings suggest that the compound may serve as a potential candidate for developing new antibiotics, especially against resistant strains.

Anticancer Potential

Preliminary studies have also explored the anticancer activity of this compound. In a recent study, it was found to induce apoptosis in various cancer cell lines, including:

  • A549 (lung cancer)
  • MCF-7 (breast cancer)

The mechanism appears to involve the modulation of apoptotic pathways, although further research is required to elucidate the specific molecular targets.

Corrosion Inhibition Studies

While not a direct biological activity, its application in corrosion inhibition has been studied, showing promising results in protecting metals from corrosive environments. This aspect is crucial for pharmaceutical packaging and storage.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated that it outperformed several conventional antibiotics in inhibiting the growth of MRSA and VRE strains.

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted using MTT assays on A549 and MCF-7 cells. The compound exhibited IC50 values of approximately 15 µM for A549 cells and 20 µM for MCF-7 cells, indicating significant potential for further development as an anticancer agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate
Reactant of Route 2
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tert-butyl 4-(N-methylhydrazinecarbonyl)piperazine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.